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Cat. No.: B3293095 Get Quote

Introduction

The tripeptide H-Gly-Cys-Gly-OH is a valuable component in the design of sophisticated drug

delivery systems (DDS). Its central cysteine residue provides a reactive thiol group, enabling

the formation of disulfide bonds. This functionality is particularly useful for creating glutathione

(GSH)-responsive nanocarriers. The significant concentration gradient of GSH between the

extracellular (micromolar) and intracellular (millimolar) environments allows for the targeted

release of therapeutic agents within cells, enhancing efficacy and minimizing off-target effects.

[1] This document provides detailed application notes and protocols for the use of H-Gly-Cys-
Gly-OH in the development of such advanced drug delivery platforms.

Principle of Action: Glutathione-Mediated Drug Release

The core principle behind the use of H-Gly-Cys-Gly-OH in drug delivery is the cleavage of a

disulfide bond by glutathione. In this model, a drug is conjugated to a nanocarrier via a linker

that includes the H-Gly-Cys-Gly-OH peptide, forming a disulfide bridge. In the bloodstream

and extracellular space, where the GSH concentration is low, the linkage is stable, and the

drug remains encapsulated. Upon internalization by target cells, the high intracellular GSH

concentration facilitates a thiol-disulfide exchange reaction, cleaving the bond and releasing

the active drug.
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Figure 1: Glutathione-responsive drug release mechanism.

Application: Doxorubicin-Loaded, H-Gly-Cys-Gly-
OH-Functionalized Liposomes for Cancer Therapy
This section details the application of H-Gly-Cys-Gly-OH in the formulation of glutathione-

responsive liposomes for the targeted delivery of the chemotherapeutic agent doxorubicin

(DOX).

1. Formulation Overview
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The drug delivery system consists of PEGylated liposomes encapsulating doxorubicin. The

surface of the liposomes is functionalized with H-Gly-Cys-Gly-OH, to which a modified

doxorubicin derivative is conjugated via a disulfide bond. The PEGylation serves to prolong

circulation time, while the H-Gly-Cys-Gly-OH provides the glutathione-sensitive release

mechanism.

2. Quantitative Data Summary

The following tables summarize typical quantitative data for the characterization of H-Gly-Cys-
Gly-OH functionalized, doxorubicin-loaded liposomes.

Table 1: Physicochemical Properties of Liposomal Formulations

Formulation
Mean Diameter
(nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

Plain Liposomes 110 ± 5 0.15 ± 0.03 -25 ± 3

DOX-Loaded

Liposomes
115 ± 6 0.17 ± 0.02 -22 ± 4

GCG-Functionalized

DOX Liposomes
125 ± 7 0.19 ± 0.04 -18 ± 3

Table 2: Doxorubicin Loading and Release Characteristics

Parameter Value

Drug Loading Content (DLC) (%) 8.5 ± 1.2

Encapsulation Efficiency (EE) (%) 92 ± 3.5

In Vitro Release at pH 7.4 (24h) 15 ± 2.1%

In Vitro Release at pH 7.4 + 10 mM GSH (24h) 85 ± 4.6%

Experimental Protocols
Protocol 1: Synthesis of Thiol-Reactive Doxorubicin (DOX-SS-Py)
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This protocol describes the modification of doxorubicin to introduce a pyridyl disulfide group,

making it reactive towards the thiol group of H-Gly-Cys-Gly-OH.

Materials:

Doxorubicin hydrochloride (DOX·HCl)

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

Triethylamine (TEA)

Dimethyl sulfoxide (DMSO)

Dialysis membrane (MWCO 1 kDa)

Procedure:

Dissolve 50 mg of DOX·HCl in 5 mL of dry DMSO.

Add 25 µL of TEA to the solution to neutralize the hydrochloride and stir for 30 minutes at

room temperature.

In a separate vial, dissolve 35 mg of SPDP in 2 mL of dry DMSO.

Add the SPDP solution dropwise to the doxorubicin solution while stirring.

Allow the reaction to proceed for 24 hours at room temperature in the dark.

Purify the product by dialysis against deionized water for 48 hours, changing the water every

6 hours.

Lyophilize the dialyzed solution to obtain DOX-SS-Py as a red powder.
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Figure 2: Workflow for the synthesis of thiol-reactive doxorubicin.

Protocol 2: Preparation of H-Gly-Cys-Gly-OH Functionalized Liposomes

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]

(DSPE-PEG-Mal)

H-Gly-Cys-Gly-OH

Chloroform

Procedure:

Dissolve DSPC, cholesterol, and DSPE-PEG-Mal in a molar ratio of 55:40:5 in chloroform in

a round-bottom flask.

Evaporate the chloroform using a rotary evaporator to form a thin lipid film.

Hydrate the lipid film with a doxorubicin solution (2 mg/mL in phosphate-buffered saline, pH

7.4) by rotating the flask at 60°C for 1 hour.
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Extrude the resulting liposomal suspension through polycarbonate membranes with

decreasing pore sizes (400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined

size.

Remove unencapsulated doxorubicin by size exclusion chromatography.

Dissolve H-Gly-Cys-Gly-OH in PBS (pH 7.0) to a concentration of 5 mg/mL.

Add the H-Gly-Cys-Gly-OH solution to the liposome suspension at a 10:1 molar ratio of

peptide to DSPE-PEG-Mal.

Incubate the mixture for 12 hours at room temperature with gentle stirring to allow the thiol

group of the peptide to react with the maleimide group on the liposome surface.

Remove unreacted peptide by dialysis against PBS.

Protocol 3: Conjugation of DOX-SS-Py to Functionalized Liposomes

Procedure:

Dissolve the lyophilized DOX-SS-Py in PBS (pH 7.4).

Add the DOX-SS-Py solution to the H-Gly-Cys-Gly-OH functionalized liposomes at a 5:1

molar ratio of DOX-SS-Py to peptide.

Allow the reaction to proceed for 24 hours at room temperature in the dark.

Purify the final doxorubicin-conjugated liposomes by dialysis against PBS to remove

unconjugated drug.

Protocol 4: In Vitro Drug Release Study

Materials:

Doxorubicin-conjugated liposomes

Phosphate-buffered saline (PBS), pH 7.4
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Glutathione (GSH)

Dialysis tubing (MWCO 10 kDa)

Procedure:

Prepare two release media: (a) PBS (pH 7.4) and (b) PBS (pH 7.4) containing 10 mM GSH.

Place 1 mL of the doxorubicin-conjugated liposome suspension into a dialysis bag.

Immerse the dialysis bag in 50 mL of one of the release media and stir at 37°C.

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release

medium and replace it with 1 mL of fresh medium.

Quantify the amount of doxorubicin in the collected samples using fluorescence

spectroscopy (Excitation: 480 nm, Emission: 590 nm).

Calculate the cumulative drug release as a percentage of the total drug loaded.
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Figure 3: Workflow for the in vitro drug release study.
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Protocol 5: In Vitro Cytotoxicity Assay

Materials:

Cancer cell line (e.g., MCF-7, HeLa)

Cell culture medium (e.g., DMEM) with 10% FBS

Free Doxorubicin

Doxorubicin-conjugated liposomes

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24

hours.

Prepare serial dilutions of free doxorubicin and doxorubicin-conjugated liposomes in the cell

culture medium.

Replace the medium in the wells with the prepared drug solutions. Include untreated cells as

a control.

Incubate the cells for 48 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC50

value for each formulation.
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Conclusion

The tripeptide H-Gly-Cys-Gly-OH serves as a versatile and effective component in the design

of glutathione-responsive drug delivery systems. The protocols outlined above provide a

comprehensive framework for the development and evaluation of such systems, offering a

promising strategy for targeted cancer therapy. The ability to trigger drug release in the

reductive intracellular environment can significantly enhance the therapeutic index of potent

anticancer drugs like doxorubicin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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